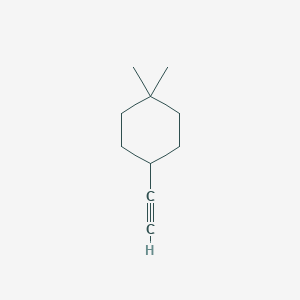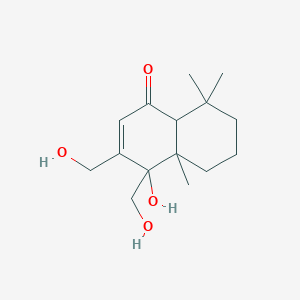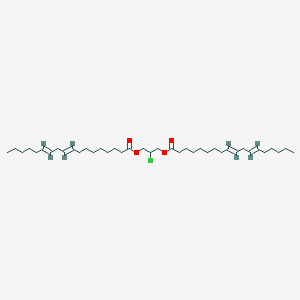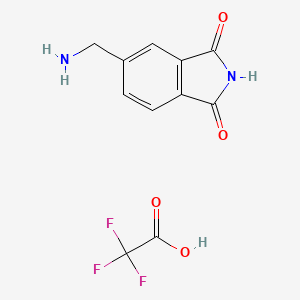
4-Ethynyl-1,1-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring substituted with an ethynyl group (C≡C) and two methyl groups (CH3) at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. Here is a typical synthetic route:
Step 1: Cyclohexanone is reacted with methylmagnesium bromide in diethyl ether to form 1-methylcyclohexanol.
Step 2: 1-methylcyclohexanol is treated with lithium aluminum hydride in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.
Step 3: The secondary alcohol is then dehydrated using acetylene and sodium hydroxide to form 4-methyl-1,1-dimethylcyclohexene.
Step 4: The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.
Step 5: The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 4-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the cyclohexane ring or the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst can be used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or organometallic derivatives.
科学的研究の応用
4-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of ethynyl-substituted compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
1,1-Dimethylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and properties.
4-Methyl-1,1-dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical behavior.
Cyclohexane derivatives: Various substituted cyclohexanes with different functional groups can be compared based on their reactivity and applications
Uniqueness: 4-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications in various fields. The combination of the cyclohexane ring with the ethynyl and methyl groups makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC名 |
4-ethynyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H16/c1-4-9-5-7-10(2,3)8-6-9/h1,9H,5-8H2,2-3H3 |
InChIキー |
CGQORTFTCGPFPL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)



![rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis](/img/structure/B12309467.png)

![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B12309488.png)

![3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid](/img/structure/B12309501.png)
![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)

